molecular formula C19H22N6O4S B10940619 N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-5-carboxamide

N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B10940619
M. Wt: 430.5 g/mol
InChI Key: NLMGHMQLPFQNMA-UHFFFAOYSA-N
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Description

N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a pyrazole core. Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the pyrazole ring followed by functional group modifications to introduce the phenylsulfonyl and propanoyl groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified pyrazole derivatives .

Scientific Research Applications

N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 3,5-Dimethyl-1H-pyrazole-4-amine
  • N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine
  • Hydrazine-coupled pyrazoles

Compared to these compounds, N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H22N6O4S

Molecular Weight

430.5 g/mol

IUPAC Name

4-[3-(benzenesulfonyl)propanoylamino]-N-(1,5-dimethylpyrazol-4-yl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C19H22N6O4S/c1-13-15(11-20-24(13)2)23-19(27)18-16(12-21-25(18)3)22-17(26)9-10-30(28,29)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,22,26)(H,23,27)

InChI Key

NLMGHMQLPFQNMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NC(=O)C2=C(C=NN2C)NC(=O)CCS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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